CYM51010

μ-δ heteromer biased agonism functional selectivity BRET assay

Conventional μ-opioid agonists (e.g., morphine) exhibit significant tolerance and physical dependence, with limited efficacy in neuropathic pain-confounding chronic pain research. CYM51010 is a biased MOR-DOR opioid receptor heteromer agonist (EC50 = 403 nM) that delivers antinociceptive efficacy comparable to morphine while markedly reducing tolerance and withdrawal liability. • Selective for MOR-DOR heteromer complex; minimal monomeric μOR or δOR activity • Retains mechanical antihyperalgesic efficacy in SNL neuropathic pain models (EC50 = 1.09 mg/kg s.c.) where morphine is poorly effective • Reduced naloxone-precipitated withdrawal and tolerance vs. morphine in direct comparator studies Supplied with ≥98% HPLC purity and full analytical documentation.

Molecular Formula C25H32N2O3
Molecular Weight 408.5 g/mol
CAS No. 1069498-96-9
Cat. No. B148617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCYM51010
CAS1069498-96-9
Synonyms1-[[4-(Acetylamino)phenyl]methyl]-4-(2-phenylethyl)-4-piperidinecarboxylic Acid Ethyl Ester;  CID-23723457
Molecular FormulaC25H32N2O3
Molecular Weight408.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)NC(=O)C)CCC3=CC=CC=C3
InChIInChI=1S/C25H32N2O3/c1-3-30-24(29)25(14-13-21-7-5-4-6-8-21)15-17-27(18-16-25)19-22-9-11-23(12-10-22)26-20(2)28/h4-12H,3,13-19H2,1-2H3,(H,26,28)
InChIKeyVUXRYYSKTWDPLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





CYM51010 (CAS 1069498-96-9): A μ–δ Opioid Receptor Heteromer-Biased Agonist for Analgesic Research


CYM51010 (ethyl 1-[(4-acetamidophenyl)methyl]-4-(2-phenylethyl)piperidine-4-carboxylate) is a small-molecule biased agonist that preferentially targets the μ-opioid receptor (MOR) and δ-opioid receptor (DOR) heteromer complex, with an EC50 of 403 nM at the μ-δ heterodimer [1]. Identified through high-throughput screening by Gomes et al. (2013), its activity is blocked by a heteromer-selective antibody, confirming its biased pharmacology toward the MOR-DOR complex rather than monomeric μOR or δOR alone [1][2]. Unlike conventional μ-opioid agonists such as morphine, CYM51010 exhibits antinociceptive efficacy comparable to morphine but with a differentiated side effect profile, including reduced tolerance development and lower physical dependence liability [1][3].

Why CYM51010 Cannot Be Substituted with Standard μ-Opioid Agonists or Generic Heteromer Ligands


The μ–δ opioid receptor heteromer exhibits a distinct pharmacological signature characterized by altered G-protein coupling and signaling bias compared to monomeric μOR or δOR [1][2]. CYM51010 demonstrates functional selectivity for the heteromer complex, with minimal activity at μOR or δOR monomers in cellular assays [1][3]. Direct comparator studies reveal that while structurally distinct μ–δ heteromer agonists like MP135 share some binding characteristics, they diverge significantly in in vivo efficacy—MP135 is ineffective in neuropathic pain models where CYM51010 retains robust mechanical antihyperalgesic activity [4]. Furthermore, the ethoxycarbonyl group of CYM51010 is essential for heteromer activity; SAR studies demonstrate that substitution of this moiety abolishes heterodimer agonism while preserving monomer activity, underscoring the structural specificity required for heteromer-biased pharmacology [5]. Therefore, generic substitution with μ-OR-selective agonists (e.g., morphine, DAMGO) or alternative heteromer ligands (e.g., MP135, deltorphin-II) fails to recapitulate CYM51010's unique combination of heteromer selectivity and maintained efficacy in neuropathic pain states.

Quantitative Differentiation Evidence: CYM51010 vs. Morphine, MP135, and Other Opioid Comparators


μ–δ Heteromer Functional Selectivity and Cellular Activity Profile

In a high-throughput screen employing bioluminescence resonance energy transfer (BRET) assays in HEK293 cells co-expressing μOR and δOR, CYM51010 demonstrated activity in μOR-δOR co-expressing cells but not in cells expressing μOR or δOR alone, confirming its heteromer-biased functional selectivity [1]. The compound's activity was blocked by a μOR-δOR heteromer-selective monoclonal antibody, further validating its specific targeting of the heteromer complex [1]. In contrast, the selective μ-agonist DAMGO and selective δ-agonist DSLET exhibited activity only in their respective monomer-expressing cell lines, not in the heteromer context [1].

μ-δ heteromer biased agonism functional selectivity BRET assay

Reduced Antinociceptive Tolerance Development Relative to Morphine

Chronic administration of CYM51010 in mice resulted in significantly lower antinociceptive tolerance compared to morphine. In a 5-day repeated dosing paradigm with tail-flick latency as the endpoint, morphine-treated animals exhibited a marked decline in analgesic response indicative of tolerance, whereas CYM51010-treated animals maintained antinociceptive efficacy with minimal tolerance development [1][2]. The original characterization study reported that CYM51010 produced 'lesser antinociceptive tolerance compared with morphine' upon chronic administration [1].

antinociceptive tolerance chronic dosing tail-flick assay

Sustained Efficacy in Neuropathic Pain Models Where Morphine and MP135 Show Reduced or No Efficacy

In a mouse model of neuropathic pain induced by sciatic nerve injury, CYM51010 significantly increased the mechanical nociceptive threshold, demonstrating robust antihyperalgesic efficacy. In contrast, both morphine and the alternative μ–δ heteromer agonist MP135 were poorly effective or ineffective in the same model [1]. This divergence in in vivo efficacy was observed despite the three compounds showing similar G-protein activation profiles ex vivo, highlighting the unique behavioral pharmacology of CYM51010 in pathological pain states [1].

neuropathic pain mechanical allodynia sciatic nerve injury

Efficacy Retention in Morphine-Tolerant Animals and μ-OR Knockout Mice Attenuation

Electrophysiological studies in spinal nerve ligation (SNL) rats demonstrated that the pain-inhibitory effects of CYM51010 persisted in animals rendered tolerant to morphine, indicating a lack of cross-tolerance with conventional μ-opioid agonists [1]. Conversely, the antinociceptive activity of CYM51010 was markedly attenuated in μ-OR knockout mice, confirming that μ-OR expression is required for its effects, consistent with heteromer-mediated pharmacology [1]. In the same study, CYM51010 inhibited mechanical hypersensitivity in SNL rats in a dose-related manner with an EC50 of 1.09 mg/kg (subcutaneous administration) [1].

morphine tolerance cross-tolerance μ-OR knockout neuropathic pain

Reduced Physical Dependence Liability Compared to Morphine

In behavioral studies assessing opioid dependence liability, CYM51010 induced significantly less physical dependence than morphine. Mice chronically treated with CYM51010 exhibited reduced naloxone-precipitated withdrawal behaviors compared to morphine-treated animals, as measured by standard withdrawal scoring metrics [1]. Despite this reduced dependence liability, CYM51010 produced rewarding effects and psychomotor sensitization comparable to morphine in conditioned place preference and locomotor activity assays, indicating a selective attenuation of physical dependence without elimination of all abuse-related behaviors [1].

physical dependence withdrawal naloxone-precipitated withdrawal

Unique SAR Requirements: Ethoxycarbonyl Group Essential for Heterodimer Activity

A comprehensive structure-activity relationship (SAR) study of CYM51010 analogs revealed that the ethoxycarbonyl group at the piperidine 4-position is essential for activity at the μ–δ heterodimer [1]. Substitution of this group abolished heterodimer agonism while preserving activity at MOR or DOR monomers/homodimers, demonstrating that the ethoxycarbonyl moiety confers heteromer selectivity [1]. Additionally, the para-acetylaminophenyl substituent was found to be essential for activity; altering the linker length between this group and the piperidine core had deleterious effects on heterodimer agonism [1]. Substitution of the acetylamino group with a trifluoroacetylamino group or replacement of the phenethyl group with a benzyl group diminished monomer/homodimer activity while retaining heterodimer activity, providing a path toward enhanced selectivity [1].

structure-activity relationship heterodimer selectivity chemical optimization

Optimal Research Applications for CYM51010 Based on Quantitative Differentiation Evidence


Investigating μ–δ Heteromer-Specific Pharmacology and Signaling

CYM51010 serves as a validated pharmacological tool for selectively activating the μ–δ opioid receptor heteromer complex without confounding activation of monomeric μOR or δOR. Its activity in heteromer-expressing cells but not monomer-expressing cells, combined with blockade by a heteromer-selective antibody, makes it the appropriate choice for dissecting heteromer-mediated signaling pathways and functional outcomes [1]. This application is supported by direct comparative data showing that conventional μ-selective (DAMGO) and δ-selective (DSLET) agonists do not recapitulate heteromer-biased activity [1].

Neuropathic Pain Model Research Requiring Opioid Efficacy Under Conditions of Morphine Tolerance

CYM51010 is the preferred compound for studies of neuropathic pain where conventional μ-opioids show limited efficacy. Comparative data demonstrate that CYM51010 maintains robust antihyperalgesic activity in sciatic nerve injury models where morphine is poorly effective and the alternative heteromer agonist MP135 is ineffective [2]. Furthermore, CYM51010 retains efficacy in morphine-tolerant animals, enabling investigation of pain mechanisms in opioid-tolerant states without the confound of cross-tolerance [3]. The dose-response for mechanical hypersensitivity inhibition in SNL rats (EC50 = 1.09 mg/kg s.c.) provides a quantitative starting point for experimental design [3].

Chronic Pain Studies Requiring Reduced Tolerance and Dependence Liability

For chronic dosing paradigms in which tolerance development and physical dependence confound interpretation, CYM51010 offers a differentiated profile. Direct comparator studies with morphine demonstrate that CYM51010 produces significantly less antinociceptive tolerance upon repeated administration [1][4] and reduced physical dependence as measured by naloxone-precipitated withdrawal [4]. This makes CYM51010 a valuable comparator for mechanistic studies of opioid tolerance and dependence, allowing researchers to isolate these phenomena from analgesic efficacy.

Structure-Activity Relationship Studies of μ–δ Heterodimer Agonists

CYM51010 provides a well-characterized scaffold for SAR investigations aimed at developing heterodimer-selective agonists. Comprehensive SAR data delineate the essential pharmacophoric features—including the critical ethoxycarbonyl group, para-acetylaminophenyl substituent, and linker length constraints—that govern heterodimer activity versus monomer/homodimer activity [5]. This information enables rational selection of CYM51010 as a starting point for medicinal chemistry optimization, with clear structure-activity relationships to guide analog design [5].

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